molecular formula C18H16N2OS2 B11182794 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11182794
M. Wt: 340.5 g/mol
InChI Key: KFENFWCEUFKFQI-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features both benzothiazole and indole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzothiazole and indole moieties through a sulfanyl linkage, often using a thiolating agent and appropriate reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds containing benzothiazole and indole moieties are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanone
  • 1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethanone
  • Benzothiazole derivatives
  • Indole derivatives

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone lies in its combined benzothiazole and indole structures, which may confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C18H16N2OS2

Molecular Weight

340.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C18H16N2OS2/c1-12-10-13-6-2-4-8-15(13)20(12)17(21)11-22-18-19-14-7-3-5-9-16(14)23-18/h2-9,12H,10-11H2,1H3

InChI Key

KFENFWCEUFKFQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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